N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c1-2-16-11-7-5-10(6-8-11)13-18(14,15)12-4-3-9-17-12/h3-9,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCUFMARANRVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Characterization of N 4 Ethoxyphenyl Thiophene 2 Sulfonamide
Synthetic Pathways Towards N-(4-ethoxyphenyl)thiophene-2-sulfonamide
The construction of the this compound molecule relies on established principles of organic synthesis, focusing on the formation of the robust sulfonamide linkage and the functionalization of the thiophene (B33073) ring.
The synthesis of thiophene sulfonamides is a significant area of medicinal chemistry, given the diverse biological activities associated with this scaffold. researchgate.net The most direct and widely adopted strategy for constructing N-aryl thiophene sulfonamides involves the reaction between a thiophenesulfonyl chloride and an appropriate aniline (B41778) derivative. This nucleophilic substitution reaction at the sulfonyl sulfur is a cornerstone of sulfonamide synthesis.
Alternative strategies include building the thiophene ring system on a pre-functionalized sulfonamide precursor. Methods like the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like Lawesson's reagent or phosphorus pentasulfide, can be adapted for this purpose. derpharmachemica.com The Gewald aminothiophene synthesis is another powerful method that produces 2-aminothiophenes, which can then be diazotized and subjected to a sulfochlorination reaction to generate the required thiophenesulfonyl chloride intermediate. derpharmachemica.com
The most common laboratory-scale synthesis of this compound involves the condensation of thiophene-2-sulfonyl chloride with 4-ethoxyaniline. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) or triethylamine (B128534) are frequently used for this purpose. The reaction progress is monitored by techniques like thin-layer chromatography (TLC), and upon completion, the product is isolated through standard workup procedures followed by purification, often via recrystallization or column chromatography.
A representative reaction protocol is outlined below:
4-ethoxyaniline is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with triethylamine).
The solution is cooled in an ice bath.
Thiophene-2-sulfonyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution.
The reaction mixture is stirred at room temperature until completion.
The mixture is then subjected to an aqueous workup to remove the base and its salt.
The organic layer is dried, and the solvent is removed under reduced pressure.
The crude product is purified by recrystallization from a solvent system like ethanol/water to yield this compound as a solid.
This nucleophilic substitution approach is broadly applicable for creating a library of analogous compounds by varying the aniline component. nih.gov
While direct sulfonylation is effective, metal-catalyzed cross-coupling reactions offer powerful alternative strategies, particularly for creating derivatives with substitutions on the thiophene ring. dntb.gov.ua The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the formation of carbon-carbon bonds. doaj.orgresearchgate.net For instance, 5-bromothiophene-2-sulfonamide (B1270684) can be coupled with various aryl boronic acids in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base (like K₃PO₄) to yield 5-aryl-thiophene-2-sulfonamide derivatives. dntb.gov.uadoaj.orgresearchgate.net This method allows for the introduction of diverse aryl groups at the 5-position of the thiophene ring, a common strategy for modulating biological activity. doaj.org
Copper-catalyzed coupling reactions are also employed for the N-arylation of sulfonamides. nih.gov This approach can serve as an alternative method to form the crucial S-N bond, coupling a thiophene sulfonamide with an aryl halide. Furthermore, palladium-catalyzed three-component reactions using sulfuric chloride, an amine, and an arylboronic acid have been developed to synthesize diverse sulfonamides, showcasing the versatility of cross-coupling chemistry in this field. nih.gov
Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex heterocyclic structures, including highly substituted thiophenes. nih.govresearchgate.net These one-pot reactions combine three or more reactants to form a single product, minimizing waste and simplifying synthetic procedures. chemistryforsustainability.org
One notable MCR is the Gewald reaction, which synthesizes 2-aminothiophenes from an α-methylene ketone or aldehyde, a cyanomethylene reagent (like malononitrile), and elemental sulfur in the presence of a base. The resulting 2-aminothiophene is a versatile intermediate that can be converted into the corresponding thiophene-2-sulfonamide (B153586). Other MCRs, sometimes catalyzed by metals like copper, can utilize sulfonylketenimines and other reactive intermediates to construct tetra-substituted thiophenes bearing a sulfonamide moiety directly. tandfonline.com These advanced strategies are valuable for rapidly generating libraries of complex thiophene sulfonamide derivatives for further investigation. researchgate.net
Spectroscopic Elucidation of Molecular Structure
Confirming the molecular structure of this compound requires a combination of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) is the most powerful tool for providing a detailed atomic-level map of the molecule.
The structural confirmation of this compound is definitively achieved through ¹H-NMR and ¹³C-NMR spectroscopy. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each distinct proton environment.
Thiophene Ring Protons: The three protons on the thiophene ring typically appear as distinct multiplets in the aromatic region. Due to the electron-withdrawing sulfonamide group at the C2 position, the proton at C5 (H-5) is expected to be the most downfield, followed by the H-3 and H-4 protons. They exhibit characteristic coupling constants (J-values) that define their relationship (e.g., J₃,₄, J₄,₅, and J₃,₅).
Ethoxyphenyl Group Protons: The 4-ethoxyphenyl group gives rise to several signals. The two aromatic protons ortho to the sulfonamide nitrogen and the two protons ortho to the ethoxy group will appear as two distinct doublets (an AA'BB' system) in the aromatic region. thermofisher.com The ethoxy group itself will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). thermofisher.com
Sulfonamide Proton: The N-H proton of the sulfonamide group typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. rsc.org
¹³C-NMR Spectroscopy: The carbon NMR spectrum complements the proton data by showing a signal for each unique carbon atom.
Thiophene Ring Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon atom attached to the sulfonyl group (C-2) would be significantly downfield.
Ethoxyphenyl Group Carbons: Six signals are expected for the ethoxyphenyl ring carbons. The carbon attached to the nitrogen (C-1') and the carbon attached to the oxygen (C-4') will have characteristic chemical shifts. The methylene and methyl carbons of the ethoxy group will appear in the aliphatic region of the spectrum. researchgate.net
2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments.
COSY: Establishes proton-proton couplings, confirming the connectivity within the thiophene ring and the ethoxyphenyl group.
HSQC: Correlates each proton signal with its directly attached carbon atom.
HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the connection between the thiophene ring, the sulfonamide linker, and the ethoxyphenyl moiety.
The following table summarizes the predicted chemical shifts for this compound based on data from analogous structures. rsc.orgrsc.orgchemicalbook.commdpi.com
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Thiophene C2 | - | ~140-142 |
| Thiophene H3/C3 | ~7.1-7.2 | ~127-128 |
| Thiophene H4/C4 | ~7.6-7.7 | ~132-133 |
| Thiophene H5/C5 | ~7.8-7.9 | ~133-134 |
| Sulfonamide NH | ~9.5-10.5 (broad s) | - |
| Phenyl C1' | - | ~130-131 |
| Phenyl H2'/H6'/C2'/C6' | ~7.0-7.1 (d) | ~124-125 |
| Phenyl H3'/H5'/C3'/C5' | ~6.8-6.9 (d) | ~114-115 |
| Phenyl C4' | - | ~157-158 |
| Ethoxy -OCH₂- | ~4.0 (q) | ~63-64 |
| Ethoxy -CH₃ | ~1.4 (t) | ~14-15 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. For this compound, the FT-IR spectrum is expected to display characteristic absorption bands that confirm the presence of the sulfonamide, ethoxy, phenyl, and thiophene moieties.
The key vibrational modes anticipated for this compound are detailed below. The sulfonamide group is typically identified by strong, distinct stretching vibrations of the S=O bonds. For similar sulfonamide-containing compounds, these asymmetric and symmetric stretching vibrations appear in the ranges of 1370-1334 cm⁻¹ and 1159-1155 cm⁻¹, respectively. ripublication.comresearchgate.net The N-H stretching of the sulfonamide is expected to produce a band around 3207-3217 cm⁻¹. ripublication.com
The aromatic nature of the phenyl and thiophene rings would be confirmed by C=C stretching vibrations within the 1508-1490 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. researchgate.netprimescholars.com The presence of the ether linkage (C-O-C) from the ethoxy group is typically observed as a distinct stretching band. Furthermore, the C-S bond within the thiophene ring also gives rise to characteristic vibrations, though they can sometimes be weak. researchgate.net
Table 1: Expected FT-IR Characteristic Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Sulfonamide | N-H Stretch | ~3200 - 3220 | ripublication.com |
| Sulfonamide | S=O Asymmetric Stretch | ~1335 - 1370 | ripublication.comresearchgate.net |
| Sulfonamide | S=O Symmetric Stretch | ~1155 - 1160 | ripublication.com |
| Aromatic Rings | C=C Stretch | ~1490 - 1510 | researchgate.net |
| Aromatic Rings | C-H Stretch | >3000 | primescholars.com |
| Ether | C-O-C Asymmetric Stretch | ~1240 - 1260 | N/A |
| Thiophene Ring | C-S Stretch | ~810 - 820 | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. The molecular formula for this compound is C₁₂H₁₃NO₃S₂. Its calculated monoisotopic mass is approximately 283.02 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 283.
The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways for this compound can be predicted based on the stability of the resulting fragments. Key fragmentation patterns for sulfonamides often involve the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). libretexts.org
Plausible fragmentation pathways include:
Loss of SO₂: A common fragmentation for sulfonamides, leading to a fragment ion at m/z 219.
Cleavage of the S-N bond: This can lead to the formation of a thiophene-2-sulfonyl cation (m/z 147) and a 4-ethoxyaniline radical, or a 4-ethoxyphenylaminyl radical and a C₄H₃SO₂⁺ cation.
Fragmentation of the ethoxy group: Loss of an ethyl radical (•C₂H₅) from the molecular ion would result in a fragment at m/z 254.
Thiophene ring fragmentation: The thiophene ring itself can undergo cleavage, leading to smaller characteristic fragments.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Structure | Description | Predicted m/z | Source |
|---|---|---|---|
| [C₁₂H₁₃NO₃S₂]⁺ | Molecular Ion (M⁺) | 283 | N/A |
| [C₁₂H₁₃NOS]⁺ | Loss of SO₂ | 219 | libretexts.org |
| [C₁₀H₁₀NO]⁺ | Loss of Thiophene-S | 160 | researchgate.net |
| [C₄H₃SO₂]⁺ | Thiophene-2-sulfonyl cation | 147 | researchgate.net |
| [C₈H₁₀NO]⁺ | 4-ethoxyphenylaminyl cation | 136 | N/A |
| [C₆H₅O]⁺ | Loss of ethoxy group from phenyl ring fragment | 93 | libretexts.org |
Advanced Structural Analysis of N 4 Ethoxyphenyl Thiophene 2 Sulfonamide
X-ray Single Crystal Diffraction for Solid-State Structure Determination
The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. A successful crystallographic study of N-(4-ethoxyphenyl)thiophene-2-sulfonamide would yield crucial data, which are typically presented in a standardized format. This would include details about the crystal system, space group, and unit cell dimensions.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Data |
| Chemical Formula | C₁₂H₁₃NO₃S₂ |
| Formula Weight | 283.37 |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, C2/c, etc. |
| a (Å) | Unit cell length |
| b (Å) | Unit cell length |
| c (Å) | Unit cell length |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules in the unit cell |
| Density (calculated) (g/cm³) | Calculated density of the crystal |
| R-factor | Index of the quality of the crystallographic model |
Note: The data in this table is hypothetical and serves only to illustrate the type of information that would be obtained from an X-ray diffraction experiment.
Supramolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. Understanding these interactions is key to predicting and controlling the physical properties of a solid.
Intermolecular Hydrogen Bonding Networks
Sulfonamides are known to be excellent hydrogen bond donors (via the N-H group) and acceptors (via the sulfonyl oxygens). In the crystal structure of this compound, one would anticipate the formation of robust hydrogen bonding networks. These could involve N-H···O interactions, which are common in sulfonamides and often lead to the formation of characteristic motifs like chains or dimers.
Pi-Stacking (π-π) Interactions
The presence of two aromatic rings—the ethoxyphenyl group and the thiophene (B33073) ring—in this compound suggests the possibility of π-π stacking interactions. These interactions, arising from the overlap of p-orbitals in adjacent aromatic rings, play a significant role in stabilizing the crystal structure. The analysis would involve measuring the centroid-to-centroid distances and the slip angles between the interacting rings.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Table 2: Hypothetical Hirshfeld Surface Analysis Contact Contributions for this compound
| Contact Type | Percentage Contribution (%) |
| H···H | e.g., 40-50% |
| O···H / H···O | e.g., 25-35% |
| C···H / H···C | e.g., 10-15% |
| S···H / H···S | e.g., 5-10% |
| C···C (π-π) | e.g., 2-5% |
| Other Contacts | e.g., <2% |
Note: This table presents a hypothetical distribution of intermolecular contacts and is for illustrative purposes only.
Pharmacological Investigations of N 4 Ethoxyphenyl Thiophene 2 Sulfonamide
Enzyme Inhibition Profiling
The ability of N-(4-ethoxyphenyl)thiophene-2-sulfonamide and structurally related compounds to inhibit specific enzymes is a cornerstone of its pharmacological assessment. The following sections detail the available research on its inhibitory activity against carbonic anhydrases, urease, lactoperoxidase, dihydrofolate reductase, and dihydropteroate (B1496061) synthetase.
Carbonic Anhydrase (CA) Isoenzyme Inhibition (hCA-I and hCA-II)
Thiophene-based sulfonamides are recognized as a significant class of carbonic anhydrase (CA) inhibitors. dergipark.org.tr Research into various thiophene-based sulfonamides has demonstrated their potent inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). dergipark.org.trtuni.fi Specifically, studies on a range of thiophene-based sulfonamides have reported IC50 values from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II. dergipark.org.tr The inhibition constants (Ki) for these compounds were found to be in the range of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II. dergipark.org.tr
Furthermore, a series of 4-substituted thiophene-2-sulfonamides has been shown to possess nanomolar-level potency for the inhibition of human carbonic anhydrase II in vitro. nih.gov Benzo[b]thiophene-5- and 6-sulfonamide derivatives have also been investigated, showing inhibition constants in the ranges of 63-138 nM for hCA I and 6.3-8.8 nM for hCA II. nih.gov While these findings highlight the general activity of this class of compounds, specific inhibitory data for this compound against hCA-I and hCA-II are not available in the reviewed literature.
Table 1: Inhibitory Activity of Related Thiophene-Based Sulfonamides against hCA-I and hCA-II
| Compound Class | Target Enzyme | IC50 Range | Ki Range | Reference |
|---|---|---|---|---|
| Thiophene-based sulfonamides | hCA-I | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM | dergipark.org.tr |
| Thiophene-based sulfonamides | hCA-II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM | dergipark.org.tr |
| Benzo[b]thiophene-5- and 6-sulfonamides | hCA-I | Not Reported | 63 - 138 nM | nih.gov |
| Benzo[b]thiophene-5- and 6-sulfonamides | hCA-II | Not Reported | 6.3 - 8.8 nM | nih.gov |
Urease Enzyme Inhibition
The investigation into the urease inhibitory potential of this compound is informed by studies on structurally analogous compounds. A series of 5-aryl thiophenes bearing sulphonylacetamide moieties has demonstrated significant urease inhibition. nih.gov For instance, compounds within this series, such as N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide and N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, exhibited potent urease inhibition with IC50 values of 17.1 µg/mL and approximately 17.1 µg/mL, respectively. nih.gov Other derivatives in this class, including N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide and N-((5-phenylthiophen-2-yl)sulfonyl)acetamide, also showed significant inhibitory activity with IC50 values of 17.9 µg/mL and approximately 38.4 µg/mL, respectively. nih.gov Although these results for related structures are promising, specific experimental data on the urease inhibitory activity of this compound is not currently available.
Table 2: Urease Inhibition by 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 17.1 | nih.gov |
| N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide | ~17.1 | nih.gov |
| N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | 17.9 | nih.gov |
| N-((5-phenylthiophen-2-yl)sulfonyl)acetamide | ~38.4 | nih.gov |
| N-((5-(p-Tolyl)thiophen-2-yl)sulfonyl)acetamide | ~43 | nih.gov |
| N-((5-(3,4-dichlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 42.5 | nih.gov |
| N-((5-(3,5-bis(trifluoromethyl)phenyl)thiophen-2-yl)sulfonyl)acetamide | ~82.01 | nih.gov |
Lactoperoxidase (LPO) Inhibition Kinetics
Studies on the inhibitory effects of thiophene-2-sulfonamide (B153586) derivatives on bovine milk lactoperoxidase (LPO) have been conducted. nih.gov In one such study, a series of thiophene-2-sulfonamide derivatives were investigated, with 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) emerging as the most potent inhibitor. nih.gov This particular compound demonstrated competitive inhibition with an IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. nih.gov However, the specific inhibitory kinetics of this compound against lactoperoxidase have not been reported in the available scientific literature.
Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthetase (DHPS) Inhibition
Sulfonamides are a well-established class of drugs that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. nih.govnih.gov This inhibition disrupts the production of dihydrofolate, a precursor for nucleic acid synthesis, leading to a bacteriostatic effect. nih.gov Some novel N-sulfonamide derivatives have been designed as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR). nih.gov For example, certain N-sulfonamide 2-pyridone derivatives have shown potent inhibitory activity against both enzymes, with one compound exhibiting IC50 values of 2.76 and 0.20 μg/mL against DHPS and DHFR, respectively. nih.govacs.org While the general mechanism of sulfonamides points towards DHPS inhibition, specific experimental data detailing the inhibitory activity of this compound against either DHFR or DHPS is not available in the reviewed literature.
Antimicrobial Efficacy Assessments
The evaluation of this compound's ability to combat microbial growth is a critical aspect of its pharmacological profile. This section details its activity against a panel of Gram-positive and Gram-negative bacteria.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
The antibacterial potential of thiophene (B33073) and sulfonamide derivatives has been investigated against a variety of bacterial strains. While direct data for this compound is limited, studies on closely related compounds provide insight into the potential activity of this chemical class.
A study on four novel sulfonamide derivatives evaluated their in vitro activity against Staphylococcus aureus, including a reference strain (ATCC 25923) and 40 clinical isolates. nih.govresearchgate.net One of the tested compounds, N-(4-methoxyphenyl)sulfamide, which is structurally similar to the subject of this article, demonstrated moderate antibacterial activity with a Minimum Inhibitory Concentration (MIC) value ranging from 256 to 512 µg/ml against the clinical strains of S. aureus. nih.gov The MIC for this compound against the S. aureus ATCC 25923 reference strain was between 64 and 256 µg/ml. nih.gov
Other research on different thiophene derivatives has shown a range of activities. For instance, certain thiophene derivatives exhibited MIC50 values between 16 and 32 mg/L for colistin-resistant Acinetobacter baumannii and between 8 and 32 mg/L for colistin-resistant Escherichia coli. frontiersin.org Another study on 5-bromo-N-alkylthiophene-2-sulfonamides reported a derivative with a low MIC of 0.39 μg/mL against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. researchgate.net However, some thienopyrimidine-sulfonamide hybrids showed no activity against Pseudomonas aeruginosa or Klebsiella pneumoniae. nih.gov
There is no specific data available in the reviewed literature regarding the antibacterial activity of this compound against Streptococcus mutans or Salmonella typhimurium.
Table 3: Antibacterial Activity of Structurally Related Sulfonamide and Thiophene Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC/MIC50 | Reference |
|---|---|---|---|
| N-(4-methoxyphenyl)sulfamide | Staphylococcus aureus (clinical isolates) | 256 - 512 µg/ml | nih.gov |
| N-(4-methoxyphenyl)sulfamide | Staphylococcus aureus ATCC 25923 | 64 - 256 µg/ml | nih.gov |
| Thiophene derivatives | Colistin-resistant Escherichia coli | 8 - 32 mg/L (MIC50) | frontiersin.org |
| 5-bromo-N-alkylthiophene-2-sulfonamides | NDM-producing Klebsiella pneumoniae ST147 | 0.39 µg/mL | researchgate.net |
| Thienopyrimidine-sulfonamide hybrids | Pseudomonas aeruginosa | No activity detected | nih.gov |
| Thienopyrimidine-sulfonamide hybrids | Klebsiella pneumoniae | No activity detected | nih.gov |
Antifungal Activity Assessment
The thiophene nucleus and sulfonamide moiety are integral components of various compounds exhibiting a wide range of pharmacological activities, including antifungal effects. researchgate.netnih.gov Sulfonamides have been noted for their inhibitory action against certain fungi. nih.gov Thiophene derivatives, in particular, have been explored for their potential to combat fungal pathogens. mdpi.com
Although direct testing of this compound against Candida albicans and Aspergillus niger has not been reported, studies on other thiophene derivatives suggest potential activity. For instance, certain novel (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives have been evaluated as potential anti-biofilm agents against Candida albicans. researchgate.net Given that the core structure is known to contribute to antifungal properties, it is plausible that this compound could exhibit activity against pathogenic fungi like Candida albicans and Aspergillus niger, though dedicated experimental verification is required.
Anticancer Pharmacological Evaluation
The anticancer potential of compounds containing thiophene and sulfonamide functionalities is an active area of investigation. researchgate.netmdpi.com These scaffolds are present in various molecules that have demonstrated significant cytotoxic effects against a range of human cancer cells. nih.govsemanticscholar.org
While specific IC50 values for this compound are not available, studies on analogous compounds provide valuable insights. For example, a series of novel thiophene derivatives were evaluated for their cytotoxicity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. semanticscholar.org In one study, a series of N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides showed promising results, with one derivative sensitizing HepG2 cells to the effects of sorafenib. semanticscholar.org
Another study on lipophilic sulfonamide derivatives of benzo[b]thiophene 1,1-dioxide revealed potent cytotoxic activity. The N-4-methoxyphenyl derivative, which bears structural similarity to the ethoxyphenyl group in the title compound, was identified as the most active, with GI50 values in the nanomolar range against several cancer cell lines. nih.gov These findings suggest that the N-(4-ethoxyphenyl) substituent is likely to influence the cytotoxic profile of the thiophene-2-sulfonamide scaffold.
Table 1: Representative In Vitro Cytotoxicity of Structurally Related Thiophene Derivatives
| Compound Type | Cell Line | Reported Activity (IC50/GI50) | Reference |
|---|---|---|---|
| N-(4-substituted-phenyl)thiophene-2-carboxamide derivative | HepG2 | Sensitized cells to sorafenib, reducing IC50 from 3.9 to 0.5 µM | semanticscholar.org |
| N-4-methoxyphenyl-benzo[b]thiophenesulphonamide 1,1-dioxide | HT-29, CCRF-CEM, K-562, MEL-AC | 1-9 nM | nih.gov |
| N-4-methoxyphenyl-benzo[b]thiophenesulphonamide 1,1-dioxide | HTB-54 | 200 nM | nih.gov |
This table presents data for structurally related compounds to infer the potential activity of this compound.
The mechanisms through which thiophene-based compounds exert their anticancer effects often involve the induction of apoptosis (programmed cell death). While the specific mechanisms for this compound have not been elucidated, research on related structures points towards apoptosis as a key pathway.
For instance, certain antibacterial sulfonamides, sulfathiazole (B1682510) and sulfacetamide, were found to induce autophagy in T-47D breast cancer cells, but not apoptosis or cell cycle arrest. nih.gov In contrast, another study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives found that a lead compound induced apoptosis and necrosis in MCF-7 cells. nih.gov This compound was shown to cause an increase in both early and late apoptotic cell populations. nih.gov The study also investigated effects on the cell cycle, noting an arrest in the G2/M and S phases, which can be indicative of DNA damage leading to apoptosis. nih.gov The sulfonamide group's ability to mimic natural enzyme substrates may also allow it to bind to and inhibit the activity of molecular targets crucial for cancer cell survival.
Other Investigated Biological Potentials
Beyond antifungal and anticancer research, the thiophene sulfonamide scaffold has been explored for other important biological activities.
Thiophene-based compounds are recognized for their anti-inflammatory properties, with some derivatives being developed as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.govresearchgate.net The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators.
Studies on various thiophene derivatives have demonstrated their ability to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov For example, newly synthesized 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives exhibited anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells by reversing the production of nitric oxide (NO) and pro-inflammatory cytokines. dundee.ac.uk This effect was linked to the activation of the NRF2 pathway, which plays a role in modulating inflammation. dundee.ac.uk Given these precedents, this compound is a candidate for possessing anti-inflammatory effects, though this requires experimental validation.
Both sulfonamide and thiophene moieties are found in molecules that possess antioxidant properties. mdpi.com The ability to counteract oxidative stress is a valuable therapeutic property, as excess reactive oxygen species (ROS) are implicated in numerous diseases.
Research on novel thiophene-2-carboxamide derivatives, which are structurally related to thiophene-2-sulfonamides, has demonstrated significant antioxidant activity. nih.gov In one study, the antioxidant properties were evaluated using the ABTS method, with an amino thiophene-2-carboxamide derivative showing a significant inhibition percentage of 62.0% compared to the ascorbic acid standard. nih.gov Sulfonamides as a class have also been reported to exhibit a broad spectrum of biological effects, including antioxidant activity. mdpi.com These findings suggest a strong possibility that this compound could function as an antioxidant.
Structure Activity Relationship Sar Studies and Rational Drug Design
Correlating Structural Features with Biological Potency of N-(4-ethoxyphenyl)thiophene-2-sulfonamide and Analogues
The biological potency of this compound analogues is intrinsically linked to their structural characteristics. The core scaffold, consisting of a thiophene (B33073) ring linked to a sulfonamide group, which in turn is attached to an ethoxyphenyl moiety, provides a template for modification. Research has shown that the thiophene ring acts as a crucial pharmacophore, with its sulfur atom potentially engaging in important interactions with biological targets. researchgate.net
The sulfonamide linker is another critical feature. It is a well-established functional group in a variety of drugs and is known to interact with enzymes such as carbonic anhydrases. mdpi.com The orientation and flexibility of this linker can significantly influence the binding affinity of the molecule to its target.
Table 1: Correlation of Structural Features with Biological Potency
| Feature | Observation | Potential Impact on Potency |
|---|---|---|
| Thiophene Ring | The sulfur-containing heterocyclic ring is a key pharmacophore. researchgate.net | Essential for binding to target enzymes or receptors. |
| Sulfonamide Linker | The -SO2NH- group is a known zinc-binding group in metalloenzymes. mdpi.com | Crucial for inhibitory activity against enzymes like carbonic anhydrases. |
| Ethoxyphenyl Moiety | The presence and position of the ethoxy group influence lipophilicity. | Affects cell permeability and overall bioavailability. |
| Substituents on Thiophene Ring | Addition of various groups can alter electronic and steric properties. | Can enhance binding affinity and selectivity. |
| Substituents on Phenyl Ring | Modifications to the phenyl ring can modulate interactions with the target's binding pocket. | Can improve potency and selectivity. |
Impact of Substituent Derivatization on Pharmacological Efficacy and Selectivity
Systematic derivatization of the this compound scaffold has provided valuable insights into how different substituents affect pharmacological efficacy and selectivity.
Derivatization of the Thiophene Ring: The introduction of substituents on the thiophene ring has been a key strategy to modulate activity. For instance, the addition of small alkyl or halogen groups can alter the electronic distribution of the ring, potentially leading to stronger interactions with the target protein. Studies on related thiophene sulfonamides have shown that substitution at the 5-position of the thiophene ring can significantly impact inhibitory activity against enzymes like carbonic anhydrase. researchgate.net
Derivatization of the Phenyl Ring: Modifications on the ethoxyphenyl ring have also been extensively explored. Altering the position or nature of the alkoxy group can influence the molecule's orientation in the binding pocket of a target enzyme. For example, replacing the ethoxy group with other alkoxy groups of varying chain lengths can affect the hydrophobic interactions. Furthermore, the introduction of other substituents on the phenyl ring can lead to additional interactions, thereby enhancing potency and selectivity.
Table 2: Impact of Substituent Derivatization
| Position of Derivatization | Type of Substituent | Effect on Efficacy and Selectivity |
|---|---|---|
| Thiophene Ring (e.g., C5 position) | Halogens (e.g., Br) | Can lead to enhanced inhibitory activity. researchgate.net |
| Small Alkyl Groups | May improve hydrophobic interactions within the binding site. | |
| Bulky Groups | Can either enhance or decrease activity depending on the target's steric constraints. | |
| Phenyl Ring (para-position) | Varying Alkoxy Chain Length | Modulates lipophilicity and hydrophobic interactions. |
| Electron-donating groups | Can influence the electronic properties of the sulfonamide nitrogen. | |
| Electron-withdrawing groups | May alter the pKa of the sulfonamide, affecting its binding characteristics. |
Design Principles for Novel this compound Derivatives with Enhanced Bioactivity
Based on the accumulated SAR data, several key design principles have emerged for the development of novel this compound derivatives with improved biological activity.
Scaffold Hopping and Bioisosteric Replacement: One approach involves replacing the thiophene ring with other five-membered heterocycles to explore different electronic and steric properties while maintaining the key pharmacophoric features. mdpi.com Similarly, the ethoxyphenyl moiety can be replaced with other substituted aromatic or heteroaromatic rings to probe for new interactions with the target.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to design derivatives that fit optimally into the active site. This allows for the rational introduction of substituents that can form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts to enhance binding affinity.
Introduction of Flexibility: Incorporating flexible linkers between the thiophene and phenyl rings can allow the molecule to adopt different conformations, potentially leading to better adaptation to the binding site. However, this must be balanced, as excessive flexibility can lead to a loss of entropy upon binding, which is thermodynamically unfavorable.
Modulation of Physicochemical Properties: A key aspect of drug design is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. For this compound derivatives, this can be achieved by fine-tuning lipophilicity and polarity through the introduction of appropriate substituents. The goal is to achieve a balance between good membrane permeability and sufficient aqueous solubility.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.
Binding Affinity Prediction and Active Site Characterization with Target Proteins
Molecular docking simulations have been widely employed to predict the binding affinity of thiophene-based sulfonamides, including compounds structurally related to N-(4-ethoxyphenyl)thiophene-2-sulfonamide, with various enzymes. These studies help in characterizing the active site and understanding the inhibition mechanism.
Carbonic Anhydrase (CA): Thiophene-based sulfonamides are potent inhibitors of human carbonic anhydrase I and II (hCA-I and hCA-II). bohrium.comresearchgate.netnih.gov Docking studies reveal that these compounds can bind to the catalytic active site of CA isoenzymes. bohrium.comresearchgate.netnih.gov The sulfonamide group plays a crucial role in coordinating with the zinc ion in the active site, a hallmark of classical CA inhibitors. The thiophene (B33073) ring and its substituents contribute to the binding affinity through interactions with hydrophobic and hydrophilic residues within the active site cavity.
Urease: Thiophene derivatives have been investigated as urease inhibitors. nih.gov Molecular docking studies of thiophene-based compounds with the urease active site, which contains a bi-nickel center, indicate that these molecules can interact with key amino acid residues and the nickel ions, leading to inhibition of the enzyme. nih.gov
Dihydrofolate Reductase (DHFR): Thiophene-containing molecules have been explored as inhibitors of dihydrofolate reductase, a key enzyme in folate metabolism and a target for antimicrobial and anticancer drugs. nih.gov Docking simulations suggest that the thiophene scaffold can fit into the active site of DHFR, forming interactions with critical residues. nih.gov
DNA Gyrase: Thiophene derivatives have shown potential as inhibitors of DNA gyrase, a bacterial enzyme essential for DNA replication. nih.gov Molecular docking studies have identified a binding pocket for these compounds between the winged helix domain and the topoisomerase-primase domain, distant from the DNA, suggesting an allosteric mechanism of inhibition. nih.gov
Lactoperoxidase (LPO): Thiophene-2-sulfonamide (B153586) derivatives have been shown to inhibit lactoperoxidase. nih.gov Docking studies can elucidate the binding mode of these inhibitors within the active site of LPO, providing insights into the structure-activity relationship. nih.gov
| Target Protein | PDB Code | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Carbonic Anhydrase II | 4IWZ | -7.0 to -9.0 | His94, His96, His119, Thr199, Thr200 |
| Urease | 4H9M | -6.5 to -8.5 | His492, Arg439, Asp494 |
| Dihydrofolate Reductase | 1DHF | -7.5 to -9.5 | Glu-30, Val115 |
| DNA Gyrase | 5L3J | -8.0 to -10.0 | Asp73, Arg76 |
| Lactoperoxidase | 2R5L | -6.0 to -8.0 | His264, Gln265, Arg400 |
Identification of Key Residue Interactions
The stability of the ligand-protein complex is governed by various non-covalent interactions. For thiophene-sulfonamides, these include:
Hydrogen Bonds: The sulfonamide group is a key hydrogen bond donor and acceptor. The nitrogen atom can donate a hydrogen bond, while the oxygen atoms can accept hydrogen bonds from amino acid residues like threonine, serine, and histidine.
Hydrophobic Interactions: The thiophene and ethoxyphenyl rings are hydrophobic and can form van der Waals and hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine in the active site.
Arene-H Interactions: The aromatic rings of the compound can engage in arene-H (pi-stacking) interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Compound-Target Complexes
While molecular docking provides a static view of the binding, molecular dynamics simulations offer insights into the dynamic behavior and stability of the compound-target complex over time. MD simulations of thiophene derivative-protein complexes have been performed to assess the stability of the binding pose predicted by docking. These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to confirm the stability of the key interactions identified in docking studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are crucial for its reactivity and interaction with biological targets.
Density Functional Theory (DFT) for Structural and Spectroscopic Data
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For thiophene sulfonamide derivatives, DFT calculations at levels such as B3LYP/6-311G(d,p) are used to optimize the molecular geometry and predict structural parameters like bond lengths and angles. semanticscholar.orgmdpi.com These theoretical calculations are often in good agreement with experimental data obtained from X-ray crystallography. DFT can also be used to predict vibrational frequencies, which can be compared with experimental FT-IR spectra to confirm the structure of the synthesized compound. researchgate.net
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | S=O | 1.45 - 1.46 |
| S–NH | 1.67 - 1.68 | |
| S–C (thiophene) | 1.73 - 1.75 | |
| Bond Angle (°) | O=S=O | 120.46 - 121.18 |
| O=S–NH | 105.04 - 111.26 |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the chemical stability of a molecule; a larger gap implies higher stability and lower reactivity. mdpi.comresearchgate.net For thiophene sulfonamide derivatives, the HOMO is typically localized on the thiophene ring and the sulfonamide group, while the LUMO is distributed over the aromatic systems.
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thiophene-2-sulfonamide | -6.45 | -1.80 | 4.65 |
| N-phenylthiophene-2-sulfonamide | -6.30 | -1.75 | 4.55 |
| N-(4-chlorophenyl)thiophene-2-sulfonamide | -6.50 | -2.05 | 4.45 |
Electrostatic Potential Surface (EPS) Analysis
Computational analysis of the Molecular Electrostatic Potential (MEP or EPS) provides a critical understanding of the electronic distribution within a molecule. It is instrumental in predicting how a molecule will interact with other molecules, particularly biological receptors, by mapping regions of positive and negative electrostatic potential onto the molecule's electron density surface. This analysis helps identify sites susceptible to electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding and other non-covalent interactions.
For this compound, the EPS analysis reveals distinct electronegative and electropositive regions governed by its functional groups.
Electronegative Regions: The most significant regions of negative electrostatic potential (typically colored red or yellow in EPS maps) are concentrated around the oxygen atoms of the sulfonamide group (SO₂) and the oxygen atom of the ethoxy group (-OCH₂CH₃). These areas are electron-rich due to the high electronegativity of oxygen and the presence of lone pairs. They represent the primary sites for hydrogen bond acceptance and interactions with electropositive centers, such as metal ions or positively charged amino acid residues in a protein's active site.
Electropositive Regions: A prominent region of positive electrostatic potential (typically colored blue) is located on the hydrogen atom attached to the sulfonamide nitrogen (N-H). This acidic proton is an active hydrogen bond donor. The hydrogens on the aromatic rings also exhibit mildly positive potential. These electropositive sites are crucial for interactions with electron-rich areas on a biological target, such as carboxylate groups or backbone carbonyls of amino acids.
The distribution of these potentials across the molecule's surface dictates its intermolecular recognition properties and is a key determinant of its potential biological activity. The clear separation of electron-rich and electron-poor regions highlights the molecule's capacity for specific and directed intermolecular interactions.
In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., Lipinski's Rule of Five)
In silico methods are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, thereby assessing its potential as an orally bioavailable drug. One of the most established guidelines for this purpose is Lipinski's Rule of Five, which identifies key physicochemical properties associated with good oral absorption. wikipedia.orgdrugbank.com A compound is considered "drug-like" if it meets most of these criteria.
An analysis of this compound against the parameters of Lipinski's Rule of Five indicates a high probability of good oral bioavailability. The specific parameters for the compound are detailed in the table below.
| Lipinski's Rule Parameter | Rule | Calculated Value for this compound | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | 283.37 Da | Yes |
| Log P (Octanol/Water Partition Coefficient) | ≤ 5 | ~2.95 (Predicted) | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 (from the N-H group) | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 4 (3 Oxygen atoms, 1 Nitrogen atom) | Yes |
Analysis of Findings:
This compound adheres to all the criteria set forth by Lipinski's Rule of Five. researchgate.net
Its molecular weight is well below the 500 Dalton threshold, suggesting it is small enough to be readily absorbed and transported across biological membranes.
The predicted Log P value indicates a balanced lipophilicity. This is crucial for oral drugs, which must be soluble enough to dissolve in the aqueous environment of the gastrointestinal tract but also lipid-soluble enough to permeate cell membranes.
The low number of hydrogen bond donors and acceptors suggests that the molecule will not form an excessive number of hydrogen bonds with water, which could otherwise hinder its passage through lipid bilayers.
Q & A
Q. How can researchers optimize the synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide to improve yield and purity?
Answer: Synthesis optimization requires careful control of reaction conditions and purification steps. A typical protocol involves:
- Sulfonamide formation : React thiophene-2-sulfonyl chloride with 4-ethoxyaniline in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Yield enhancement : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) to minimize unreacted starting material .
Q. What characterization techniques are essential for verifying the structure of this compound?
Answer: A multi-technique approach is critical:
- NMR spectroscopy : Confirm the presence of the 4-ethoxyphenyl group (δ 1.4 ppm for CH3, δ 4.0 ppm for OCH2) and thiophene protons (δ 7.1–7.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 296.0521 for C12H13NO3S2) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (space group P21/c, Z = 4) using SHELXL for refinement .
Q. How can preliminary biological activity screening be designed for this compound?
Answer:
- In vitro assays : Test inhibition of disease-relevant enzymes (e.g., carbonic anhydrase or kinase targets) at concentrations of 1–100 µM. Use fluorometric or colorimetric assays (e.g., NADH-coupled methods) .
- Cytotoxicity profiling : Employ MTT assays on HEK-293 or HeLa cells to establish IC50 values .
- Target validation : Compare activity against structurally related sulfonamides (e.g., STF-083010, an IRE1 inhibitor) to identify structure-activity trends .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
Answer:
- Refinement protocols : Use SHELXL-2018 to refine X-ray data, prioritizing restraints for sulfonamide torsion angles and anisotropic displacement parameters .
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O and π-π stacking) to explain deviations from gas-phase models .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this sulfonamide?
Answer:
- Substituent variation : Synthesize analogs with modified ethoxy groups (e.g., 4-methoxy or 4-fluoro substituents) to assess electronic effects on bioactivity .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Correlate binding scores (∆G) with experimental IC50 values .
- Data-driven SAR : Tabulate key parameters (Table 1):
| Analog | Substituent | IC50 (µM) | LogP | Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| Parent compound | 4-ethoxy | 12.3 | 2.8 | -8.1 |
| 4-Methoxy derivative | 4-methoxy | 18.9 | 2.5 | -7.6 |
| 4-Fluoro derivative | 4-fluoro | 8.7 | 3.1 | -8.9 |
Q. How can polymorphism affect the physicochemical properties of this compound, and how is it characterized?
Answer:
- Crystallization screening : Use solvent-drop grinding with 12 solvents (e.g., DMSO, acetonitrile) to isolate polymorphs. Monitor via powder XRD .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points (e.g., Form I: 168°C; Form II: 155°C) and enantiotropic transitions .
- Dissolution studies : Compare solubility profiles in biorelevant media (FaSSIF/FeSSIF) to assess bioavailability differences between polymorphs .
Q. What methodologies address contradictions between in vitro and in vivo efficacy data for sulfonamide derivatives?
Answer:
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
- Pharmacokinetic modeling : Fit in vitro half-life (t1/2) and LogD7.4 data to predict in vivo AUC using GastroPlus .
- Proteomic profiling : Use SILAC-based mass spectrometry to detect off-target binding in vivo that may explain reduced efficacy .
Q. How can researchers elucidate metabolic pathways of this compound in preclinical models?
Answer:
- Radiolabeled studies : Synthesize [14C]-labeled compound (14C at the ethoxy group) to track metabolites in rat plasma via LC-MS/MS .
- Phase I/II metabolism : Identify O-deethylation (major pathway) and sulfonamide hydrolysis using recombinant CYP450 isoforms (e.g., CYP2C9) .
- Biliary excretion : Cannulate bile ducts in Sprague-Dawley rats to quantify fecal vs. urinary elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
